2-(1-Chloroethyl)pyrimidin-4-amine
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Overview
Description
2-(1-Chloroethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C6H8ClN3 and a molecular weight of 157.6 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to have a range of pharmacological effects, including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines play a crucial role in the de novo purine and pyrimidine biosynthesis pathways . They are used as substrates in the biosynthesis of the nucleic acids RNA and DNA, in regulation of enzymatic reactions, and as a source of energy
Result of Action
Pyrimidines, the class of compounds to which it belongs, are known to exhibit potent anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)pyrimidin-4-amine typically involves the chlorination of ethylpyrimidine derivatives. One common method includes the reaction of 2-ethylpyrimidin-4-amine with thionyl chloride (SOCl2) under reflux conditions to introduce the chloro group at the 1-position . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar chlorination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of 2-(1-azidoethyl)pyrimidin-4-amine or 2-(1-thiocyanatoethyl)pyrimidin-4-amine.
Oxidation: Formation of 2-(1-chloroacetyl)pyrimidin-4-amine or 2-(1-chloroacetic acid)pyrimidin-4-amine.
Reduction: Formation of 2-(1-chloroethyl)dihydropyrimidin-4-amine.
Scientific Research Applications
2-(1-Chloroethyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides.
Comparison with Similar Compounds
Similar Compounds
2-(1-Bromoethyl)pyrimidin-4-amine: Similar structure but with a bromo group instead of a chloro group.
2-(1-Fluoroethyl)pyrimidin-4-amine: Similar structure but with a fluoro group instead of a chloro group.
2-(1-Iodoethyl)pyrimidin-4-amine: Similar structure but with an iodo group instead of a chloro group.
Uniqueness
2-(1-Chloroethyl)pyrimidin-4-amine is unique due to its specific chloroethyl substitution, which can influence its reactivity and biological activity. The presence of the chloro group can enhance the compound’s ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-(1-chloroethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-4(7)6-9-3-2-5(8)10-6/h2-4H,1H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRPNAFKRXTCSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=N1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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